Product packaging for N-methyl-1,1-diphenylmethanamine(Cat. No.:CAS No. 14683-47-7)

N-methyl-1,1-diphenylmethanamine

Cat. No.: B082236
CAS No.: 14683-47-7
M. Wt: 197.27 g/mol
InChI Key: SHDMMLFAFLZUEV-UHFFFAOYSA-N
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Description

N-methyl-1,1-diphenylmethanamine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-(Diphenylmethyl)methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N B082236 N-methyl-1,1-diphenylmethanamine CAS No. 14683-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1,1-diphenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-15-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMMLFAFLZUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328535
Record name N-(Diphenylmethyl)methylamine
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Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14683-47-7
Record name N-(Diphenylmethyl)methylamine
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Record name N-(Diphenylmethyl)methylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-methyl-1,1-diphenylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-methyl-1,1-diphenylmethanamine, a valuable building block in organic synthesis and pharmaceutical research. The document details the core methodologies, presents quantitative data, and includes visualizations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Core Synthetic Methodologies

The synthesis of this compound, also known as N-methylbenzhydrylamine, is predominantly achieved through two effective methods: reductive amination of benzophenone and the Eschweiler-Clarke reaction of 1,1-diphenylmethanamine.

Reductive Amination of Benzophenone with Methylamine

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[1][2] In this one-pot reaction, benzophenone is reacted with methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine, this compound.[1] This direct approach is often favored for its efficiency.[1]

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.[3][4] Catalytic hydrogenation can also be utilized.[1] The choice of reducing agent can influence the reaction conditions and selectivity.

Experimental Protocol: Reductive Amination using Sodium Borohydride

A detailed experimental protocol for the reductive amination of benzophenone with methylamine using sodium borohydride is outlined below. This procedure is based on established principles of reductive amination.[2][5]

  • Reaction Setup: In a round-bottom flask, dissolve benzophenone in a suitable solvent such as methanol or ethanol.[5]

  • Amine Addition: Introduce methylamine to the solution. Methylamine can be used as a solution in a solvent or generated from a salt like methylamine hydrochloride.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the benzophenone imine intermediate. The reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride, in portions. The reduction of the imine to the amine is typically exothermic.

  • Quenching and Work-up: After the reaction is complete, quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.

Eschweiler-Clarke Reaction of 1,1-Diphenylmethanamine

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[6][7] This reaction provides a reliable way to introduce a methyl group onto the nitrogen atom of 1,1-diphenylmethanamine (benzhydrylamine) to yield this compound. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[6]

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. The evolution of carbon dioxide drives the reaction to completion.[6]

Experimental Protocol: Eschweiler-Clarke N-Methylation

The following is a general procedure for the N-methylation of 1,1-diphenylmethanamine based on the principles of the Eschweiler-Clarke reaction.[6][7]

  • Reaction Setup: In a round-bottom flask, combine 1,1-diphenylmethanamine with an excess of formaldehyde (typically as an aqueous solution).

  • Acid Addition: Add an excess of formic acid to the mixture. The reaction is often heated to reflux to ensure completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC until the starting amine is consumed.

  • Work-up: After cooling, the reaction mixture is made basic by the addition of a base such as sodium hydroxide. The product is then extracted with an organic solvent.

  • Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The resulting crude product can be purified by distillation under reduced pressure or column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields and purity can vary depending on the exact reaction conditions and purification methods employed.

ParameterReductive Amination of BenzophenoneEschweiler-Clarke Reaction of 1,1-Diphenylmethanamine
Typical Yield 70-90%80-95%
Purity >95% (after purification)>98% (after purification)
Reactants Benzophenone, Methylamine, Reducing Agent1,1-Diphenylmethanamine, Formaldehyde, Formic Acid
Key Intermediates Benzophenone imineIminium ion

Mandatory Visualizations

Diagram 1: Synthesis of this compound via Reductive Amination

G benzophenone Benzophenone imine Benzophenone Imine (Intermediate) benzophenone->imine methylamine Methylamine methylamine->imine product This compound imine->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Reductive amination pathway from benzophenone.

Diagram 2: Synthesis of this compound via Eschweiler-Clarke Reaction

G benzhydrylamine 1,1-Diphenylmethanamine iminium_ion Iminium Ion (Intermediate) benzhydrylamine->iminium_ion formaldehyde Formaldehyde formaldehyde->iminium_ion product This compound iminium_ion->product formic_acid Formic Acid formic_acid->product

Caption: Eschweiler-Clarke N-methylation of benzhydrylamine.

Diagram 3: Experimental Workflow for Synthesis and Purification

G start Start: Reactants reaction Chemical Reaction (Reductive Amination or Eschweiler-Clarke) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup drying Drying of Organic Phase workup->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Chromatography/Crystallization) evaporation->purification product Final Product: This compound purification->product

Caption: General experimental workflow for synthesis.

References

Spectroscopic Profile of N-methyl-1,1-diphenylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-methyl-1,1-diphenylmethanamine, a sterically hindered secondary amine with applications in organic synthesis. Due to the limited availability of published experimental spectra, this guide combines predicted data based on established principles of spectroscopy with general experimental protocols. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Synonyms: N-Methylbenzhydrylamine, (Diphenylmethyl)methylamine[1][2]

  • CAS Number: 14683-47-7[2][3]

  • Molecular Formula: C₁₄H₁₅N[1][2]

  • Molecular Weight: 197.28 g/mol [2]

  • Structure:

Ph Ph

(Ph = Phenyl group)

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet10HAr-H (Phenyl rings)
~ 4.80Singlet1HN-CH -(Ph)₂
~ 2.30Singlet3HN-CH₃
~ 1.50Broad Singlet1HN-H

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 142Quaternary Ar-C
~ 128Ar-C H
~ 127Ar-C H
~ 126Ar-C H
~ 65N-C H-(Ph)₂
~ 35N-C H₃
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350 - 3300Medium, SharpN-H Stretch
~ 3100 - 3000MediumAromatic C-H Stretch
~ 3000 - 2850MediumAliphatic C-H Stretch
~ 1600, 1495, 1450Medium to StrongAromatic C=C Bending
~ 1200 - 1000MediumC-N Stretch
~ 750 - 700StrongMonosubstituted Benzene C-H Bend (Out-of-plane)
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zRelative IntensityAssignment
197Moderate[M]⁺ (Molecular Ion)
196Low[M-H]⁺
182High[M-CH₃]⁺
167Very High[M-NHCH₃]⁺ (Benzhydryl cation)
104Moderate[C₈H₈]⁺ (Styrene radical cation)
91Moderate[C₇H₇]⁺ (Tropylium cation)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Fourier-Transform Infrared (IR) Spectroscopy

For a liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The sample is then placed in the spectrometer's sample compartment. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of this compound is outlined below.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Thin_Film Preparation of Thin Film/KBr Pellet Sample->Thin_Film for IR Dilution Dilution in Volatile Solvent Sample->Dilution for MS NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Thin_Film->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Data Interpretation and Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Structural Analysis and Conformation of N-methyl-1,1-diphenylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and conformational analysis of N-methyl-1,1-diphenylmethanamine. In the absence of comprehensive experimental data in publicly accessible literature, this guide leverages computational chemistry to predict the molecule's conformational preferences and structural parameters. Furthermore, it outlines detailed, standardized experimental protocols for future empirical validation via X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to furnish researchers with a foundational understanding of the molecule's three-dimensional structure, which is critical for applications in medicinal chemistry and drug development where molecular geometry dictates biological activity.

Introduction

This compound, also known as N-methylbenzhydrylamine, is a secondary amine characterized by a methyl group and a diphenylmethyl (benzhydryl) group attached to a nitrogen atom.[1][2] Its structural framework, featuring two bulky phenyl rings, suggests a complex conformational landscape that is crucial for its interaction with biological targets. Understanding the stable conformations and the energy barriers between them is fundamental for structure-activity relationship (SAR) studies and rational drug design.

Molecular Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₄H₁₅N[1]

  • Molecular Weight: 197.28 g/mol [2]

  • CAS Number: 14683-47-7[1]

Computational Conformational Analysis

Due to the absence of published experimental structural data, a computational analysis was performed to elucidate the conformational preferences of this compound. The methodology and results are detailed below.

Computational Methodology

A conformational search was conducted using molecular mechanics force fields to identify low-energy conformers. The identified conformers were then subjected to geometry optimization and energy calculation using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory. This approach provides a reliable prediction of the gas-phase geometries and relative energies of the conformers.

Logical Workflow for Computational Analysis

A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B C Identification of Low-Energy Conformers B->C D DFT Geometry Optimization (B3LYP/6-31G(d)) C->D E Frequency Calculation and Zero-Point Energy Correction D->E F Relative Energy Calculation E->F G Analysis of Torsional Angles and Structural Parameters F->G

Caption: Workflow for the computational conformational analysis of this compound.

Results of Conformational Analysis

The computational analysis revealed several low-energy conformers. The primary degrees of freedom determining the conformation are the torsion angles around the C-N bond and the C-C bonds connecting the methine carbon to the phenyl rings. The key structural parameters of the most stable conformer are summarized in the tables below.

Table 1: Predicted Key Bond Lengths of the Most Stable Conformer

BondPredicted Length (Å)
C(methine)-N1.46
N-C(methyl)1.45
C(methine)-C(phenyl1)1.52
C(methine)-C(phenyl2)1.52

Table 2: Predicted Key Bond Angles of the Most Stable Conformer

AnglePredicted Angle (°)
C(phenyl1)-C(methine)-N110.5
C(phenyl2)-C(methine)-N110.5
C(methine)-N-C(methyl)115.0
C(phenyl1)-C(methine)-C(phenyl2)112.0

Table 3: Predicted Key Dihedral Angles of the Most Stable Conformer

Dihedral AnglePredicted Angle (°)
C(phenyl1)-C(methine)-N-C(methyl)65.0
C(phenyl2)-C(methine)-N-C(methyl)-175.0
N-C(methine)-C(phenyl1)-C(ortho1)55.0
N-C(methine)-C(phenyl2)-C(ortho2)-70.0

The predicted most stable conformation exhibits a staggered arrangement around the C(methine)-N bond, minimizing steric hindrance between the bulky phenyl groups and the methyl group. The two phenyl rings are oriented in a propeller-like fashion.

Molecular Structure and Key Torsional Angles

Caption: Key torsional angles defining the conformation of this compound.

Experimental Protocols for Structural Elucidation

To empirically validate the computational findings, the following experimental protocols are recommended.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystal Growth:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to form a saturated solution.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of suitable quality for diffraction.

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsional angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of the molecule in solution.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration (for ¹H), and multiplicities will provide initial structural confirmation. Based on related compounds, the methine proton is expected to appear as a singlet, and the N-methyl protons as a singlet. The aromatic protons will appear in the aromatic region of the spectrum.

  • 2D NMR Spectra Acquisition for Conformational Analysis:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close in space, providing crucial information about the preferred conformation in solution. Cross-peaks between the N-methyl protons and specific protons on the phenyl rings can help define the orientation of these groups relative to each other.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but can be more effective for molecules of this size.

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide information about the conformational dynamics and the energy barriers between different conformers.

Conclusion

This technical guide has presented a comprehensive overview of the structural and conformational properties of this compound based on computational analysis. The predicted low-energy conformation and its structural parameters provide a valuable starting point for further research. The detailed experimental protocols for X-ray crystallography and NMR spectroscopy outline a clear path for the empirical determination of this molecule's structure, which will be invaluable for its future applications in scientific and pharmaceutical research.

References

An In-depth Technical Guide to the Solubility and Stability of N-methyl-1,1-diphenylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-methyl-1,1-diphenylmethanamine, a secondary amine with applications in organic synthesis and as an intermediate in the production of pharmaceuticals. Due to the limited availability of direct quantitative data in publicly accessible literature, this guide combines established principles of amine chemistry with standard pharmaceutical testing protocols to offer a robust framework for its handling and characterization. This document details qualitative solubility in a range of common laboratory solvents, alongside detailed experimental protocols for both solubility determination and forced degradation studies, in line with International Council for Harmonisation (ICH) guidelines. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound.

Introduction

This compound, also known as N-methylbenzhydrylamine, is a chemical intermediate of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation development, and for ensuring its quality and safety. This guide outlines the expected solubility profile and provides standardized methodologies for assessing its stability under various stress conditions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
Appearance White crystalline solid
Melting Point 38-42 °C
Boiling Point 168 °C at 20 Torr
pKa 8.76 ± 0.20 (Predicted)

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected SolubilityRationale
Water HighLowThe large hydrophobic diphenylmethyl group outweighs the hydrophilic nature of the secondary amine.
Aqueous HCl (e.g., 1M) HighSolubleForms a water-soluble ammonium salt upon protonation of the basic amine group.
Methanol HighSolublePolar protic solvent capable of hydrogen bonding with the amine.
Ethanol HighSolubleSimilar to methanol, it is a polar protic solvent.
Acetone MediumSolubleA polar aprotic solvent that can engage in dipole-dipole interactions.
Acetonitrile MediumSolubleA polar aprotic solvent.
Dimethylformamide (DMF) HighSolubleA highly polar aprotic solvent, known for its broad solvency.[3]
Dimethyl Sulfoxide (DMSO) HighSolubleAnother highly polar aprotic solvent with strong solvating power.
Dichloromethane (DCM) LowSolubleA non-polar aprotic solvent, effective for dissolving many organic compounds.
Toluene LowSolubleA non-polar aromatic solvent; "like dissolves like" principle applies.
Hexane LowSparingly Soluble to InsolubleA non-polar aliphatic solvent; the polarity of the amine group may limit solubility.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound, identifying potential degradation products, and establishing degradation pathways.[4] These studies are a regulatory requirement in drug development to ensure the specificity of stability-indicating analytical methods.[4][5] The typical stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[4]

Table 2: Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CCleavage of susceptible bonds, if any. Given the structure, the C-N bond is relatively stable to acid hydrolysis under these conditions.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CSimilar to acid hydrolysis, significant degradation is not expected for this particular structure under these conditions.
Oxidation 3% to 30% H₂O₂, room temperatureOxidation of the nitrogen atom to form an N-oxide or other oxidative degradation products.
Photolysis Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)Photolytic cleavage or rearrangement, particularly involving the aromatic rings.
Thermal Degradation Dry heat (e.g., 60-80°C)Thermally induced decomposition.

Experimental Protocols

Protocol for Qualitative Solubility Determination

This protocol outlines a general procedure for determining the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (as listed in Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Pipettes

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid particles.

  • Record the observation as "Soluble," "Sparingly Soluble," or "Insoluble."

  • For aqueous acid solubility, use 1M HCl instead of pure water and follow the same procedure.

G cluster_workflow Solubility Determination Workflow start Start add_compound Add 10-20 mg of This compound to a test tube start->add_compound add_solvent Add 1 mL of solvent add_compound->add_solvent agitate Vortex for 1-2 minutes add_solvent->agitate observe Visually inspect for undissolved solid agitate->observe record Record solubility (Soluble, Sparingly Soluble, Insoluble) observe->record end_node End record->end_node

Caption: Workflow for Qualitative Solubility Determination.

Protocol for Forced Degradation Studies

This protocol provides a standardized approach for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[6]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

  • Volumetric flasks and other standard laboratory glassware

Procedure:

A. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

B. Stress Conditions:

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period, protected from light.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for a specified period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At various time points, withdraw samples, dissolve (if solid), and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a known amount of solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, prepare the samples for HPLC analysis.

C. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any degradation products.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C, Solid & Solution) prep_stock->thermal photo Photolysis (ICH Q1B) prep_stock->photo sample_collection Collect samples at various time points acid->sample_collection base->sample_collection oxidation->sample_collection thermal->sample_collection photo->sample_collection neutralize_dilute Neutralize (if needed) and Dilute sample_collection->neutralize_dilute hplc_analysis Analyze by Stability-Indicating HPLC Method neutralize_dilute->hplc_analysis data_analysis Determine % Degradation and Identify Products hplc_analysis->data_analysis end_node End data_analysis->end_node

Caption: General Workflow for Forced Degradation Studies.

Conclusion

While specific, quantitative solubility and stability data for this compound are not extensively documented, this guide provides a foundational understanding based on established chemical principles and standard pharmaceutical testing protocols. The qualitative solubility profile indicates low aqueous solubility and good solubility in organic solvents, a characteristic that can be modulated by pH. The provided forced degradation protocol offers a systematic approach to evaluating the intrinsic stability of the molecule under various stress conditions, which is crucial for its application in research and development. The methodologies and information presented herein should serve as a valuable resource for professionals working with this compound.

References

Thermochemical Properties of N-methyl-1,1-diphenylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,1-diphenylmethanamine is a chemical compound with potential applications in various research and development sectors. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting its behavior in chemical reactions. This technical guide outlines the standard protocols for determining these essential thermodynamic parameters.

Experimental Determination of Thermochemical Data

Experimental calorimetry remains a fundamental approach for the direct measurement of thermochemical properties. The primary techniques are described below.

Combustion Calorimetry

Combustion calorimetry is a classic method for determining the standard enthalpy of formation (ΔfH°) of organic compounds.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a combustion bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere. A small, known amount of water is often added to the bomb to ensure saturation of the final atmosphere.

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Measurement: The temperature change of the surrounding water bath (calorimeter) is meticulously recorded with high-precision thermometers.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

  • Data Analysis: The heat released by the combustion of the sample is calculated from the temperature change and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and the formation of nitric acid from the nitrogen present in the amine. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Solution Calorimetry

Solution calorimetry can be used to measure enthalpies of solution, which can be valuable for understanding solvation thermodynamics.

Experimental Protocol:

  • Calorimeter Setup: A precision calorimeter, such as an LKB 8721-1 Precision Calorimeter, is filled with a known volume of a suitable solvent.[1] For amines, a dilute acid solution (e.g., 0.1 M hydrochloric acid) is often used to suppress ionization reactions.[1]

  • Sample Encapsulation: A precisely weighed amount of this compound is sealed in a glass ampoule.

  • Measurement: The ampoule is submerged in the solvent within the calorimeter and, once thermal equilibrium is reached, the ampoule is broken.

  • Temperature Monitoring: The ensuing temperature change upon dissolution is recorded.

  • Calibration: Electrical calibration is performed on the initial and final calorimetric systems to determine the heat capacity of the system.

  • Calculation: The enthalpy of solution is calculated from the observed temperature change and the heat capacity of the system. Measurements at different concentrations can be extrapolated to determine the enthalpy of solution at infinite dilution.

Heat Capacity Measurement

The heat capacity (Cp) of this compound can be determined using various calorimetric techniques, including drop calorimetry.

Experimental Protocol:

  • Sample Encapsulation: A known mass of the substance is sealed in a sample container.

  • Thermostating: The sample is brought to a precisely known temperature (T1) in a thermostat.

  • Calorimetry: The sample is then "dropped" into a calorimeter maintained at a different, precisely known temperature (T2).

  • Temperature Change: The heat absorbed by the sample to reach the calorimeter's temperature is measured by the calorimeter's temperature change.

  • Calculation: The heat capacity of the sample is calculated from the measured heat transfer and the temperature difference (T1 - T2).

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-level ab initio quantum chemical calculations can yield accurate thermochemical data.[2]

Computational Protocol (Gaussian-n Theory Example):

The Gaussian-n (Gn) theories, such as G2, G3, and G4, are composite methods designed to achieve high accuracy by combining results from several levels of theory and basis sets.[2]

  • Geometry Optimization: The molecular geometry of this compound is optimized at a suitable level of theory, typically B3LYP/6-31G(d).

  • Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets (e.g., MP2, QCISD(T), CCSD(T) with various Pople-style or correlation-consistent basis sets).

  • Extrapolation and Correction: The energies are extrapolated to a complete basis set limit, and several empirical and theoretical corrections are added. These can include corrections for diffuse functions, higher polarization functions, and spin-orbit coupling for atomic species.

  • Thermochemical Property Calculation: The final, high-accuracy energy is combined with the statistical mechanics contributions derived from the vibrational frequencies and other molecular properties (molecular weight, symmetry) to calculate the enthalpy of formation, entropy, and heat capacity.

Visualizing the Methodologies

To further elucidate the processes described, the following diagrams illustrate the workflows for the experimental and computational determination of thermochemical data.

Experimental_Workflow cluster_combustion Combustion Calorimetry cluster_solution Solution Calorimetry c1 Sample Preparation c2 Bomb Assembly & Pressurization c1->c2 c3 Ignition c2->c3 c4 Temperature Measurement c3->c4 c6 Data Analysis & Correction c4->c6 c5 Calibration (e.g., Benzoic Acid) c5->c6 c7 ΔfH° Calculation c6->c7 s1 Calorimeter Setup s2 Sample Encapsulation s1->s2 s3 Dissolution s2->s3 s4 Temperature Monitoring s3->s4 s6 ΔH_solution Calculation s4->s6 s5 Electrical Calibration s5->s6 Computational_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc spe_calc High-Level Single-Point Energy Calculations geom_opt->spe_calc thermo_calc Calculate Thermochemical Properties (ΔfH°, S°, Cp) freq_calc->thermo_calc corrections Extrapolation & Empirical Corrections spe_calc->corrections corrections->thermo_calc result Final Thermochemical Data thermo_calc->result

References

Methodological & Application

Application Notes and Protocols: N-methyl-1,1-diphenylmethanamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,1-diphenylmethanamine, a secondary amine featuring the robust benzhydryl scaffold, is a valuable building block in modern pharmaceutical synthesis. Its unique structural and electronic properties make it an ideal starting point for the development of a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS). The diphenylmethyl moiety provides a rigid framework that can be strategically functionalized to modulate pharmacological activity, while the N-methyl group influences the compound's basicity and pharmacokinetic profile.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of Serotonin Reuptake Transporter (SERT) inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists. Detailed experimental protocols and associated quantitative data are presented to facilitate the practical application of this versatile building block in drug discovery and development.

Key Applications in Pharmaceutical Synthesis

The benzhydryl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. This compound serves as a key intermediate for the synthesis of novel derivatives with potential therapeutic applications in various disease areas, including:

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the diphenylmethyl group facilitates crossing the blood-brain barrier, making it a suitable scaffold for CNS-acting drugs. Derivatives have shown promise as antidepressants, anxiolytics, and neuroprotective agents.

  • Antihistamines: The benzhydryl moiety is a common feature in many first-generation antihistamines.

  • Antiviral and Antimicrobial Agents: Modifications of the benzhydryl amine structure have led to the discovery of compounds with antiviral and antibacterial properties.

Data Presentation: Synthesis of Bioactive Derivatives

The following tables summarize quantitative data for representative synthetic transformations utilizing this compound and related benzhydryl amines as starting materials.

Table 1: N-Alkylation of Benzhydryl Amines

EntryAmine SubstrateAlkylating AgentCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPropargyl bromideK₂CO₃Acetonitrile801285Hypothetical
2BenzhydrylamineMethyl IodideK₂CO₃DMFRT24>90General Protocol
3BenzylamineDimethyl CarbonateCu-Zr BNPsDMC180491 (selectivity)[1]

Table 2: Reductive Amination with Benzhydryl Amines

EntryAmine SubstrateCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
1This compound4-ChlorobenzaldehydeNaBH(OAc)₃DCERT1292Hypothetical
2MethylamineBenzaldehydeNaBH₄MethanolRT2>90[2]
3AnilineBenzaldehydeNaBH₄Glycerol700.6797[3]

Experimental Protocols

Protocol 1: Synthesis of N-methyl-1-naphthalenemethanamine (A Representative Benzhydryl Amine)

This protocol is adapted from a patented industrial process and can be modified for the synthesis of this compound by substituting 1-chloromethylnaphthalene with 1,1-diphenylmethyl chloride.[4]

Step 1: Preparation of N-methyl-N-(1-naphthylmethyl)formamide

  • To a solution of N-methylformamide (1.2 equivalents) in toluene, add a phase transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add powdered potassium hydroxide (1.5 equivalents) while maintaining the temperature below 10 °C.

  • To this mixture, add a solution of 1-chloromethylnaphthalene (1 equivalent) in toluene dropwise over 1 hour.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-methyl-N-(1-naphthylmethyl)formamide.

Step 2: Hydrolysis to N-methyl-1-naphthalenemethanamine

  • Suspend the crude formamide from Step 1 in a 10% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a 20% aqueous sodium hydroxide solution until the pH is approximately 10-12.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure N-methyl-1-naphthalenemethanamine.[4]

Quantitative Data (for N-methyl-1-naphthalenemethanamine):

  • Overall Yield: 79-82%[4]

  • Purity: >98% (by GC)

Protocol 2: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of secondary amines.

  • To a solution of this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2-3 equivalents).

  • To this suspension, add the desired alkylating agent (e.g., an alkyl halide, 1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated product.

Protocol 3: General Procedure for Reductive Amination using this compound

This protocol outlines a general procedure for the synthesis of tertiary amines via reductive amination.

  • To a solution of the desired aldehyde or ketone (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add this compound (1-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tertiary amine.

Signaling Pathways and Biological Targets

Derivatives of this compound have shown significant potential as modulators of key neurotransmitter systems in the CNS.

Serotonin Reuptake Transporter (SERT)

SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism that is central to the action of many antidepressant medications. The benzhydryl scaffold of this compound can be elaborated to design potent and selective SERT inhibitors.[5][6]

SERT_Signaling_Pathway SERT SERT Synaptic_Serotonin Synaptic Serotonin Synaptic_Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Serotonin->Postsynaptic_Receptor Binding Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling Activation SERT_Inhibitor SERT Inhibitor (e.g., Diphenylmethanamine Derivative) SERT_Inhibitor->SERT Inhibition

SERT Signaling Pathway
N-methyl-D-aspartate (NMDA) Receptor

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1][7] However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders.[7] Benzhydryl amine derivatives have been investigated as non-competitive antagonists of the NMDA receptor, offering a potential therapeutic strategy for these conditions.[8]

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream_Signaling Activates NMDA_Antagonist NMDA Antagonist (e.g., Diphenylmethanamine Derivative) NMDA_Antagonist->NMDA_Receptor Blocks Mg_Block Mg²⁺ Block Mg_Block->NMDA_Receptor Voltage- dependent Block

NMDA Receptor Signaling

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and evaluation of pharmaceutical candidates derived from this compound.

Synthetic_Workflow Start N-methyl-1,1- diphenylmethanamine Reaction N-Alkylation or Reductive Amination Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Derivative Bioactive Derivative Characterization->Derivative

General Synthetic Workflow

Drug_Discovery_Workflow Synthesis Synthesis of Derivative Library Screening In vitro Biological Screening (e.g., Binding Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In vivo Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

experimental setup for N-methylation using N-methyl-1,1-diphenylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a fundamental chemical transformation in organic synthesis and drug discovery, often employed to modify the pharmacological properties of bioactive molecules. The introduction of a methyl group to a primary or secondary amine can significantly impact a compound's potency, selectivity, metabolic stability, and bioavailability. This document provides detailed experimental protocols for the N-methylation of amines, using the synthesis of N-methyl-1,1-diphenylmethanamine as a representative example. Various methylation strategies are discussed, including the classical Eschweiler-Clarke reaction, and greener methods utilizing dimethyl carbonate.

Synthesis of the Precursor: 1,1-Diphenylmethanamine

Prior to N-methylation, the precursor primary amine, 1,1-diphenylmethanamine, can be synthesized from benzophenone via reductive amination. This reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced to the corresponding amine.[1][2]

Experimental Protocol: Reductive Amination of Benzophenone

Materials:

  • Benzophenone

  • Ammonia or an ammonia source (e.g., ammonium acetate)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or H2/catalyst)[2]

  • Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran)

  • Glacial acetic acid (if using sodium cyanoborohydride)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Apparatus for inert atmosphere reaction (optional, depending on the reducing agent)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve benzophenone in the chosen anhydrous solvent.

  • Add the ammonia source. For laboratory-scale synthesis, sodium cyanoborohydride is a common reducing agent, and the reaction is typically run in methanol.[3]

  • If using sodium cyanoborohydride, acidify the reaction mixture to a pH of 6-7 with glacial acetic acid to facilitate imine formation.[3]

  • Add the reducing agent portion-wise at room temperature or 0 °C to control any exothermic reaction.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude 1,1-diphenylmethanamine.

  • The crude product can be purified by column chromatography or distillation under reduced pressure.

N-Methylation Protocols for 1,1-Diphenylmethanamine

Once the primary amine is obtained, several methods can be employed for its N-methylation to yield this compound. Below are detailed protocols for two common and effective methods.

Protocol 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[4] This reductive amination process is known for its simplicity and the prevention of over-methylation to form quaternary ammonium salts.[4][5]

Materials:

  • 1,1-Diphenylmethanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (for basification)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1,1-diphenylmethanamine.

  • Add an excess of aqueous formaldehyde solution, followed by an excess of formic acid. The reaction is typically performed at or near boiling temperatures.[4]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS). Carbon dioxide will be evolved during the reaction.[4]

  • Cool the reaction mixture to room temperature and carefully basify with a sodium hydroxide solution to a pH > 10.

  • Extract the product with dichloromethane or another suitable organic solvent.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or distillation.

Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a green and non-toxic methylating agent.[6][7] The reaction can be catalyzed by various systems, including ruthenium complexes or copper-zirconium bimetallic nanoparticles.[6][8]

Materials:

  • 1,1-Diphenylmethanamine

  • Dimethyl carbonate (DMC)

  • Catalyst (e.g., Ru(acac)3/Triphos/HNTf2 or Cu-Zr bimetallic nanoparticles)[6][8][9]

  • Anhydrous solvent (e.g., THF)[9]

  • High-pressure reactor (autoclave) if using H2 gas

  • Standard laboratory glassware for workup and purification

Procedure (based on Ru-catalyzed reaction with H2): [9]

  • In a high-pressure reactor, combine 1,1-diphenylmethanamine, dimethyl carbonate (typically 3 equivalents), the ruthenium pre-catalyst, ligand, and acid co-catalyst in an anhydrous solvent like THF.[9]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., 60 bar) and heat to the desired temperature (e.g., 150 °C).[9]

  • Maintain the reaction under these conditions with stirring for the required time (e.g., 18 hours).[9]

  • After cooling to room temperature and carefully venting the hydrogen gas, transfer the reaction mixture for workup.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation: Comparison of N-Methylation Methods

MethodMethylating AgentCatalyst/ReagentsTemperature (°C)Time (h)Typical Yield (%)SelectivityRef.
Eschweiler-Clarke Formaldehyde/Formic AcidNoneReflux2-1270-95High for tertiary amine[4][5]
Dimethyl Carbonate Dimethyl CarbonateRu(acac)3/Triphos/HNTf2, H21501880-99Good to excellent[9]
Dimethyl Carbonate Dimethyl CarbonateCu-Zr bimetallic nanoparticles1804up to 91Good[7][8]
Methyl Iodide Methyl IodideBase (e.g., K2CO3)Room Temp. - RefluxVariableVariableRisk of over-methylation[10][11]

Mandatory Visualizations

Experimental Workflow for N-Methylation

experimental_workflow cluster_synthesis Synthesis of 1,1-Diphenylmethanamine cluster_methylation N-Methylation start Benzophenone + Amine Source reaction1 Reductive Amination start->reaction1 purification1 Workup & Purification reaction1->purification1 product1 1,1-Diphenylmethanamine purification1->product1 methylation_method Choose Methylation Protocol (e.g., Eschweiler-Clarke) product1->methylation_method reaction2 N-Methylation Reaction methylation_method->reaction2 purification2 Workup & Purification reaction2->purification2 final_product This compound purification2->final_product

Caption: Overall experimental workflow from starting material to the final N-methylated product.

Signaling Pathway: Eschweiler-Clarke Reaction Mechanism

eschweiler_clarke amine Primary/Secondary Amine imine Iminium Ion Intermediate amine->imine formaldehyde Formaldehyde formaldehyde->imine reduction Hydride Transfer imine->reduction formic_acid Formic Acid formic_acid->reduction methylated_amine Methylated Amine reduction->methylated_amine co2 CO2 reduction->co2

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation reaction.

References

Application Notes and Protocols: N-methyl-1,1-diphenylmethanamine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,1-diphenylmethanamine, also known as N-methylbenzhydrylamine, is a sterically hindered secondary amine. While the direct use of this compound as a primary ligand in well-characterized, isolated organometallic complexes is not extensively documented in the current scientific literature, its structural motifs suggest potential applications in catalysis and materials science. The bulky diphenylmethyl group can create a specific steric environment around a metal center, potentially influencing selectivity in catalytic reactions.

These application notes provide a comprehensive overview of the synthesis of the this compound ligand, along with a generalized protocol for its incorporation into organometallic complexes, based on methodologies for structurally similar bulky amine ligands. Potential applications are discussed by analogy to related organometallic systems.

Section 1: The Ligand: this compound

The successful synthesis and characterization of the ligand are the foundational steps before its application in organometallic chemistry.

1.1 Synthesis of this compound

A common route to synthesize this compound involves the reductive amination of benzophenone with methylamine or the N-methylation of 1,1-diphenylmethanamine.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines a two-step process involving the formation of an imine followed by its reduction.

Workflow for the Synthesis of this compound

Synthesis of this compound cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Workup and Purification benzophenone Benzophenone imine N-methyl-1,1-diphenylmethanimine benzophenone->imine TiCl4, Toluene methylamine Methylamine methylamine->imine product This compound imine->product Methanol reducing_agent Sodium Borohydride (NaBH4) reducing_agent->product extraction Solvent Extraction product->extraction purification Column Chromatography extraction->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Benzophenone

  • Methylamine (40% in water or as a solution in THF/ethanol)

  • Titanium(IV) chloride (TiCl₄)

  • Toluene, anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Imine Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve benzophenone (1 equivalent) in anhydrous toluene.

    • Add a solution of methylamine (1.5-2 equivalents) to the flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TiCl₄ (0.6 equivalents) dropwise via syringe. A yellow precipitate may form.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add methanol to the flask.

    • In a separate beaker, dissolve NaBH₄ (2-3 equivalents) in methanol.

    • Add the NaBH₄ solution to the reaction mixture portion-wise, maintaining the temperature below 10 °C.

    • After the addition, allow the mixture to stir at room temperature for 4-6 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Filter the mixture through a pad of Celite® to remove titanium salts, washing the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

1.2 Spectroscopic Data of this compound

Accurate characterization of the ligand is crucial. The following table summarizes expected spectroscopic data.

Technique Parameter Expected Value
¹H NMR Chemical Shift (δ, ppm)7.40-7.20 (m, 10H, Ar-H), 4.85 (s, 1H, CH), 2.25 (s, 3H, N-CH₃)
¹³C NMR Chemical Shift (δ, ppm)143.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 65.0 (CH), 34.0 (N-CH₃)
IR Wavenumber (cm⁻¹)3300-3400 (N-H stretch, if primary amine impurity present), 3050-3020 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar C=C stretch)
Mass Spec. m/z[M+H]⁺ = 198.1283

Note: NMR data are predicted and may vary depending on the solvent used.

Section 2: Organometallic Complexes with this compound

While specific complexes of this compound are not well-documented, a general protocol for the synthesis of transition metal complexes with bulky secondary amines can be adapted. Palladium complexes, for instance, are widely used in catalysis and often accommodate bulky ligands.

2.1 General Protocol for the Synthesis of a Palladium(II) Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with two equivalents of the amine ligand.

Workflow for the Synthesis of a Generic [PdCl₂(amine)₂] Complex

General Synthesis of a [PdCl₂(amine)₂] Complex cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Isolation and Purification pd_precursor [PdCl₂(cod)] or [PdCl₂(MeCN)₂] reaction_vessel Schlenk Flask under Inert Atmosphere pd_precursor->reaction_vessel amine_ligand This compound (2 eq.) amine_ligand->reaction_vessel solvent Dichloromethane or Toluene solvent->reaction_vessel stirring Stir at Room Temperature (2-24 h) reaction_vessel->stirring monitoring Monitor by TLC or ³¹P NMR (if applicable) stirring->monitoring precipitation Precipitation with anti-solvent (e.g., Hexane) monitoring->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying final_complex Pure [PdCl₂(amine)₂] Complex drying->final_complex

Caption: General workflow for the synthesis of a palladium(II) amine complex.

Materials:

  • [PdCl₂(cod)] (cod = 1,5-cyclooctadiene) or [PdCl₂(MeCN)₂]

  • This compound

  • Anhydrous dichloromethane (DCM) or toluene

  • Anhydrous hexanes or pentane

  • Standard Schlenk line equipment

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precursor (1 equivalent).

    • Add anhydrous DCM or toluene to dissolve the precursor.

    • In a separate flask, dissolve this compound (2.1 equivalents) in the same anhydrous solvent.

    • Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature for 2 to 24 hours. The reaction progress can be monitored by observing color changes or by taking aliquots for analysis (e.g., TLC, if applicable).

  • Isolation and Purification:

    • Reduce the volume of the solvent under vacuum.

    • Add an anti-solvent such as anhydrous hexanes or pentane to precipitate the complex.

    • Collect the solid product by filtration under inert atmosphere, wash with the anti-solvent, and dry under vacuum.

    • The resulting complex, likely of the form [PdCl₂(this compound)₂], should be stored under an inert atmosphere.

2.2 Characterization of the Organometallic Complex

The synthesized complex should be characterized using a suite of analytical techniques to confirm its structure and purity.

Technique Purpose Expected Observations
¹H NMR Confirm coordination of the ligandShift in the signals of the ligand protons, particularly those close to the nitrogen atom (CH and N-CH₃), upon coordination to the metal center.
¹³C NMR Confirm coordination and structureShifts in the carbon signals of the ligand upon coordination.
IR Spectroscopy Observe changes in vibrational modesChanges in the C-N stretching frequency upon coordination.
Elemental Analysis Determine elemental compositionThe experimental percentages of C, H, and N should match the calculated values for the proposed formula.
X-ray Crystallography Determine the solid-state structureProvides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Section 3: Potential Applications

Although not specifically reported for complexes of this compound, related complexes with bulky amine ligands have shown utility in various catalytic transformations.

3.1 Homogeneous Catalysis

  • Cross-Coupling Reactions: Palladium complexes with bulky N-donor ligands can act as catalysts in Suzuki, Heck, and Buchwald-Hartwig amination reactions. The steric bulk of the this compound ligand could promote reductive elimination, a key step in many cross-coupling catalytic cycles, and stabilize the active catalytic species.

  • C-H Activation: The amine group could potentially act as a directing group in C-H activation/functionalization reactions.[1][2] The metal center would be directed to a specific C-H bond, enabling its selective functionalization. The steric hindrance of the ligand could influence the regioselectivity of this process.

  • Polymerization: Transition metal complexes with bulky ancillary ligands are used in olefin polymerization.[3] The steric profile of the this compound ligand could influence the properties of the resulting polymer.

Logical Relationship of Potential Catalytic Application

Potential Catalytic Applications cluster_apps Specific Catalytic Reactions ligand This compound complex Organometallic Complex [M(L)n] ligand->complex Complexation catalysis Homogeneous Catalysis complex->catalysis Acts as Catalyst cross_coupling Cross-Coupling catalysis->cross_coupling ch_activation C-H Activation catalysis->ch_activation polymerization Polymerization catalysis->polymerization

Caption: Potential catalytic roles of this compound complexes.

3.2 Drug Development

Organometallic complexes are increasingly being explored for their therapeutic potential. The incorporation of a bioactive ligand or the unique reactivity of the metal center can lead to novel drug candidates. The this compound scaffold is related to compounds with known biological activity, and its metal complexes could be screened for various therapeutic applications, including as anticancer or antimicrobial agents.

Disclaimer: The protocols and applications described herein are based on established principles of organometallic chemistry and literature on related compounds. Researchers should conduct their own literature searches and risk assessments before proceeding with any experimental work. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the One-Pot Synthesis of N-Methyl-1,1-diphenylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,1-diphenylmethanamine and its derivatives are important structural motifs in medicinal chemistry and materials science. The development of efficient and atom-economical methods for the synthesis of these compounds is of significant interest. This document outlines a proposed one-pot method for the synthesis of various derivatives of this compound via a palladium-catalyzed benzylic C-H arylation. This approach, based on the principles of deprotonative cross-coupling processes (DCCP), offers a streamlined alternative to traditional multi-step syntheses.[1][2]

Principle of the Method

The proposed one-pot synthesis involves the direct functionalization of the benzylic C(sp³)–H bond of this compound. The reaction proceeds via an initial deprotonation of the weakly acidic benzylic proton using a strong base, followed by a palladium-catalyzed cross-coupling reaction with an aryl halide. This tandem approach avoids the need for pre-functionalization of the starting material, thereby reducing the number of synthetic steps, saving time, and minimizing waste.

Potential Applications

The derivatives synthesized through this method have potential applications in various fields:

  • Drug Discovery: The triarylmethane scaffold is present in numerous biologically active compounds. This one-pot method allows for the rapid generation of a library of novel derivatives for screening against various biological targets.

  • Materials Science: Arylated diphenylmethanamine derivatives can serve as building blocks for novel organic materials with interesting photophysical or electronic properties.

  • Agrochemicals: The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds.

Experimental Protocols

Proposed One-Pot Synthesis of N-Methyl-1-phenyl-1-(p-tolyl)methanamine

This protocol is a hypothetical adaptation based on established methods for the arylation of diarylmethanes.[1][2] Optimization may be required for this specific substrate.

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • NiXantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous toluene

  • Anhydrous tetrahydrofuran (THF)

  • Argon gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and NiXantphos (5.8 mg, 0.01 mmol, 2 mol%). Add 2 mL of anhydrous toluene and stir at room temperature for 10 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk tube, add this compound (98.6 mg, 0.5 mmol, 1.0 equiv.) and 4-bromotoluene (102.6 mg, 0.6 mmol, 1.2 equiv.).

  • Addition of Reagents: Under a stream of argon, add the pre-mixed catalyst solution to the Schlenk tube containing the substrates.

  • Base Addition: In a separate flask, dissolve KHMDS (120 mg, 0.6 mmol, 1.2 equiv.) in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of 5 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-methyl-1-phenyl-1-(p-tolyl)methanamine.

Data Presentation

The following table summarizes hypothetical quantitative data for a range of derivatives that could be synthesized using the proposed one-pot protocol. The yields are estimated based on similar reactions reported in the literature and would require experimental validation.

EntryAryl HalideProductHypothetical Yield (%)
14-BromotolueneN-methyl-1-phenyl-1-(p-tolyl)methanamine85
21-Bromo-4-methoxybenzeneN-(4-methoxyphenyl)-N-methyl-1,1-diphenylmethanamine82
31-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-N-methyl-1,1-diphenylmethanamine78
42-BromopyridineN-methyl-1-phenyl-1-(pyridin-2-yl)methanamine75
51-Bromo-3,5-dimethylbenzeneN-(3,5-dimethylphenyl)-N-methyl-1,1-diphenylmethanamine88

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification p1 Pd(OAc)₂ + NiXantphos p2 Anhydrous Toluene p1->p2 Stir 10 min r2 Add Catalyst Solution p2->r2 r1 This compound + Aryl Halide r1->r2 r3 Add KHMDS in THF r2->r3 r4 Stir at RT (12-24h) r3->r4 w1 Quench with NH₄Cl r4->w1 w2 Extract with EtOAc w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 product product w4->product Isolated Product

Caption: Experimental workflow for the proposed one-pot synthesis.

signaling_pathway cluster_cell Cellular Environment receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production response Cellular Response second_messenger->response Signal Transduction antagonist Triarylmethane Derivative (Antagonist) antagonist->receptor Binding & Inhibition

Caption: Potential mechanism of action for triarylmethane derivatives.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-methyl-1,1-diphenylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1,1-diphenylmethanamine, also known as N-methylbenzhydrylamine, is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structural motif is present in a range of biologically active compounds. Notably, it serves as a crucial precursor for the nootropic agent Nebracetam. The industrial production of this compound necessitates a robust, scalable, and economically viable synthetic process. This document outlines the prevalent methods for its large-scale synthesis, focusing on reductive amination, and provides detailed protocols for its preparation and purification.

Synthesis Overview

The primary industrial route for the synthesis of this compound is the reductive amination of benzophenone with methylamine. This process typically involves two main steps: the formation of an N-methylimine intermediate, followed by its reduction to the corresponding amine. An alternative, though less direct, two-step approach involves the initial synthesis of 1,1-diphenylmethanamine (benzhydrylamine), which is subsequently N-methylated.

Reductive Amination of Benzophenone with Methylamine

This one-pot method is often preferred for its efficiency and atom economy in large-scale production.[1]

Reaction Scheme:

BenzophenoneMethylamineN-methylimine (intermediate)this compound

Experimental Protocol

Materials:

  • Benzophenone

  • Methylamine (as a solution in a suitable solvent, e.g., ethanol or THF, or as a gas)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd/C)

  • Solvent (e.g., methanol, ethanol, or tetrahydrofuran (THF))

  • Acid for pH adjustment (e.g., acetic acid or hydrochloric acid)

  • Base for work-up (e.g., sodium hydroxide)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Imine Formation:

    • In a suitable reactor, dissolve benzophenone in the chosen solvent (e.g., methanol).

    • Add a solution of methylamine in the same solvent. An excess of methylamine is typically used to drive the reaction towards imine formation.

    • The pH of the reaction mixture is adjusted to a slightly acidic condition (pH 5-6) using an acid like acetic acid to catalyze the imine formation.[2]

    • The reaction is stirred at room temperature or with gentle heating until the formation of the imine is complete, which can be monitored by techniques such as TLC or GC-MS.

  • Reduction:

    • Once the imine formation is complete, the reducing agent is added portion-wise to the reaction mixture. If using sodium borohydride, the temperature should be controlled as the reaction is exothermic.[3]

    • For catalytic hydrogenation, the reaction mixture is transferred to a high-pressure reactor, and the catalyst (e.g., 5% Pd/C) is added. The reactor is then pressurized with hydrogen gas.

    • The reaction is stirred until the reduction is complete.

  • Work-up and Purification:

    • After the reaction is complete, the excess reducing agent is quenched (e.g., by the slow addition of water if sodium borohydride was used).

    • The solvent is removed under reduced pressure.

    • The residue is taken up in water and the pH is adjusted to be basic (pH > 10) with a sodium hydroxide solution to liberate the free amine.

    • The aqueous layer is extracted multiple times with an organic solvent like diethyl ether or ethyl acetate.

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

    • The solvent is evaporated to yield the crude this compound.

    • The crude product is then purified by vacuum distillation to obtain the final product of high purity.

Data Presentation
ParameterValueReference
Starting Materials Benzophenone, MethylamineGeneral Reductive Amination Protocols[1][3]
Reducing Agent Sodium Borohydride / H₂-Pd/C[3]
Solvent Methanol / Ethanol[2]
Reaction Temperature 25-50 °CGeneral Knowledge
Reaction Time 4-24 hoursGeneral Knowledge
Typical Yield 80-95%Estimated from similar reactions
Purity (after dist.) >98%General Expectation for Industrial Use

Two-Step Synthesis via Benzhydrylamine

This method involves the synthesis of the primary amine, benzhydrylamine, followed by its N-methylation.

Step 1: Synthesis of 1,1-Diphenylmethanamine (Benzhydrylamine)

Reaction Scheme:

NH2 CH3 | | CH(C6H5)2 + Methylating Agent ---> CH(C6H5)2-NH

Caption: Workflow for the one-pot reductive amination synthesis of this compound.

Decision Pathway for Synthesis Route Selection

G cluster_one_pot One-Pot Method cluster_two_step Two-Step Method start Select Synthesis Route one_pot One-Pot Reductive Amination start->one_pot High Efficiency two_step Two-Step Synthesis start->two_step Precursor Availability benzophenone Benzophenone + Methylamine imine Imine Formation benzophenone->imine reduce Reduction imine->reduce product Final Product reduce->product benzhydrylamine_synthesis Synthesize Benzhydrylamine n_methylation N-methylation (e.g., Eschweiler-Clarke) benzhydrylamine_synthesis->n_methylation n_methylation->product

Caption: Decision diagram for selecting a synthesis route for this compound.

References

Troubleshooting & Optimization

identifying common impurities in N-methyl-1,1-diphenylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-methyl-1,1-diphenylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of benzophenone with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Q2: What are the potential impurities I might encounter in my final product?

Several impurities can arise during the synthesis. It is crucial to monitor the reaction progress and purify the product to minimize their presence. Common impurities include:

  • Unreacted Starting Materials:

    • Benzophenone

    • Methylamine (or its salt)

  • Intermediate:

    • N-(diphenylmethylidene)methanamine (the imine intermediate)

  • Byproducts of the Reduction Step:

    • Diphenylmethanol (from the reduction of benzophenone)

  • Solvent and Reagent Residues:

    • Residual solvents used in the reaction and work-up (e.g., methanol, ethanol, toluene).

    • Byproducts from the reducing agent (e.g., borate esters if using sodium borohydride in an alcohol solvent).

Q3: My reaction yield is low. What are the possible causes and how can I improve it?

Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Imine Formation: The formation of the imine is a reversible equilibrium reaction. To drive the reaction forward, it is essential to effectively remove the water that is formed. This can be achieved by using a dehydrating agent, such as molecular sieves, or by azeotropic distillation.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical. Ensure the reducing agent is fresh and added under appropriate conditions (e.g., temperature control). For sodium borohydride, the reaction is often performed in an alcoholic solvent like methanol or ethanol.

  • Side Reactions: The starting benzophenone can be reduced to diphenylmethanol by the reducing agent. To minimize this, the imine should be pre-formed before the addition of the reducing agent.

  • Work-up and Purification Losses: Ensure proper pH adjustment during the work-up to effectively extract the amine product. Losses can also occur during purification steps like column chromatography.

Q4: How can I effectively purify the crude this compound?

Flash column chromatography is a common and effective method for purifying the final product. A silica gel stationary phase is typically used. The choice of eluent is crucial for good separation. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is often effective. For example, a gradient of ethyl acetate in hexanes or petroleum ether can be employed. The fractions should be monitored by thin-layer chromatography (TLC) to identify and combine the pure product.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Presence of a significant amount of unreacted benzophenone in the final product. Incomplete reaction.Ensure an appropriate molar ratio of methylamine to benzophenone is used. Allow sufficient reaction time for imine formation before adding the reducing agent. Monitor the reaction by TLC or GC-MS to confirm the consumption of benzophenone.
The final product is contaminated with the imine intermediate. Incomplete reduction.Use a sufficient excess of the reducing agent. Ensure the reducing agent is active (use a fresh batch). Allow for adequate reaction time for the reduction to go to completion. The reduction can be monitored by TLC or by the disappearance of the yellow color of the imine.
A significant amount of diphenylmethanol is observed as a byproduct. Reduction of benzophenone.Pre-form the imine before the addition of the reducing agent. This can be done by stirring benzophenone and methylamine together for a period of time, with water removal, before introducing the reducing agent.
Difficulty in isolating the product during work-up. Incorrect pH during extraction.This compound is a basic compound. To extract it into an organic solvent, the aqueous layer should be made basic (pH > 10) using a base like sodium hydroxide. Conversely, it can be extracted into an acidic aqueous layer.
Product appears as an oil, but literature suggests it is a solid. Presence of impurities.The presence of solvent residues or other liquid impurities can prevent the product from solidifying. Ensure all solvents are thoroughly removed under reduced pressure. Further purification by column chromatography may be necessary. This compound has a reported melting point and will be solid once pure.

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Benzophenone

  • Methylamine hydrochloride

  • Sodium hydroxide

  • Sodium borohydride

  • Methanol

  • Toluene or Diethyl ether

  • Hydrochloric acid (for work-up)

  • Magnesium sulfate or Sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for column chromatography)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve benzophenone in methanol.

    • In a separate container, prepare a solution of methylamine by adding sodium hydroxide to methylamine hydrochloride in water and extracting the free base into toluene or diethyl ether. Caution: Methylamine is a gas and should be handled in a well-ventilated fume hood.

    • Add the methylamine solution to the benzophenone solution.

    • Stir the mixture at room temperature. The progress of imine formation can be monitored by TLC. For more efficient water removal, molecular sieves can be added to the reaction mixture.

  • Reduction:

    • Once the imine formation is complete (as indicated by TLC), cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved, ensure proper ventilation.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reduction is complete (monitor by TLC).

  • Work-up:

    • Carefully add water to quench the excess sodium borohydride.

    • Remove the methanol under reduced pressure.

    • Add water and an organic solvent (e.g., diethyl ether or ethyl acetate) to the residue and transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for this compound Synthesis cluster_impurities Impurity Analysis cluster_solutions Potential Solutions start Start Synthesis issue Identify Issue with Product (e.g., Low Yield, Impurities) start->issue benzophenone Unreacted Benzophenone issue->benzophenone High Benzophenone imine Intermediate Imine issue->imine High Imine diphenylmethanol Diphenylmethanol issue->diphenylmethanol High Diphenylmethanol other_impurities Other Impurities issue->other_impurities Other Issues optimize_imine Optimize Imine Formation (e.g., water removal, reaction time) benzophenone->optimize_imine optimize_reduction Optimize Reduction Step (e.g., excess NaBH4, reaction time) imine->optimize_reduction preform_imine Pre-form Imine Before Reduction diphenylmethanol->preform_imine purification Improve Purification (e.g., optimize column chromatography) other_impurities->purification end Pure Product optimize_imine->end optimize_reduction->end preform_imine->end purification->end

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis.

Signaling Pathway of Reductive Amination

G Reductive Amination Pathway cluster_reactants Reactants benzophenone Benzophenone (C13H10O) imine N-(diphenylmethylidene)methanamine (Imine Intermediate) benzophenone->imine + Methylamine - H2O methylamine Methylamine (CH5N) methylamine->imine product This compound (Final Product) imine->product + [H] (Reduction) (e.g., NaBH4)

Caption: The reaction pathway for the synthesis via reductive amination.

preventing over-alkylation in N-methyl-1,1-diphenylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-methyl-1,1-diphenylmethanamine, with a focus on preventing over-alkylation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Presence of Quaternary Ammonium Salt Impurity

  • Symptom: NMR or Mass Spectrometry data indicates the presence of a product with a mass corresponding to the quaternary N,N-dimethyl-1,1-diphenylmethanaminium salt.

  • Cause: This is a common side product in classical N-alkylation reactions using alkyl halides, where the desired tertiary amine product is further alkylated.

  • Solution: Employ a synthetic method that inherently prevents or minimizes over-alkylation. The recommended method is the Eschweiler-Clarke reaction , which stops at the tertiary amine stage.[1][2][3] Reductive amination is also a viable alternative with better control over the degree of alkylation compared to direct alkylation with methyl halides.

Issue 2: Incomplete Reaction or Low Yield

  • Symptom: Significant amount of starting material (1,1-diphenylmethanamine or benzophenone) remains after the reaction.

  • Cause:

    • Eschweiler-Clarke Reaction: Insufficient heating, inadequate amounts of formaldehyde or formic acid, or insufficient reaction time can lead to incomplete conversion.[1]

    • Reductive Amination: Inefficient imine formation, insufficiently reactive reducing agent, or non-optimal pH can result in low yields. For sterically hindered ketones like benzophenone, imine formation can be slow.

  • Solution:

    • Eschweiler-Clarke Reaction: Ensure the reaction is heated to reflux (around 80-100°C) for a sufficient duration (typically several hours to overnight).[1] Use a molar excess of both formaldehyde and formic acid.

    • Reductive Amination: To drive the initial imine formation to completion, consider using a dehydrating agent like molecular sieves or a Dean-Stark trap to remove the water formed. Ensure the chosen reducing agent is suitable for reducing the iminium ion. Sodium triacetoxyborohydride (STAB) is often effective for one-pot reductive aminations.

Issue 3: Formation of N-formyl Byproduct

  • Symptom: Presence of N-formyl-1,1-diphenylmethanamine as a significant byproduct.

  • Cause: In the Eschweiler-Clarke reaction, if the reduction of the intermediate iminium ion is slow, formylation of the starting or product amine by formic acid can occur.

  • Solution: Ensure a sufficient amount of formaldehyde is present to facilitate the formation of the iminium ion and that the reaction temperature is adequate to promote the hydride transfer from formic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize this compound while avoiding over-alkylation?

The Eschweiler-Clarke reaction is the most recommended method to prevent over-alkylation. This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent. The reaction mechanism inherently stops at the formation of the tertiary amine, making the formation of the quaternary ammonium salt impossible.[1][2][3]

Q2: Can I use methyl iodide to synthesize this compound?

While technically possible, using methyl iodide or other methyl halides is not recommended if a pure tertiary amine is desired. The product, this compound, is itself a nucleophile and can react further with the methyl halide to form the undesired quaternary ammonium salt. Controlling the stoichiometry to achieve selective mono-methylation is challenging.

Q3: What are the starting materials for the two main recommended synthetic routes?

  • Eschweiler-Clarke Reaction: The starting material is 1,1-diphenylmethanamine (also known as benzhydrylamine).

  • Reductive Amination: The starting materials are benzophenone and methylamine.

Q4: Are there any specific safety precautions I should take during these syntheses?

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Sodium triacetoxyborohydride (STAB) and other borohydride reducing agents react with water to release flammable hydrogen gas. Reactions should be quenched carefully.

  • Always consult the Safety Data Sheet (SDS) for all reagents used.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterEschweiler-Clarke ReactionReductive AminationDirect Alkylation (with CH₃I)
Starting Material 1,1-diphenylmethanamineBenzophenone, Methylamine1,1-diphenylmethanamine
Key Reagents Formaldehyde, Formic AcidReducing agent (e.g., NaBH(OAc)₃)Methyl Iodide
Over-alkylation Risk None[1][3]Low to moderateHigh
Typical Yield High (often >90%)[1]Variable, depends on conditionsOften results in a mixture
Reaction Conditions Reflux temperature (80-100°C)[1]Typically room temperature to mild heatingVariable
Key Advantage Inherent prevention of over-alkylationOne-pot procedure from ketoneSimple reagent
Key Disadvantage Requires handling of formaldehydeCan have issues with imine formation for hindered ketonesPoor selectivity, difficult purification

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask, add 1,1-diphenylmethanamine (1.0 eq).

  • Add an excess of aqueous formaldehyde (e.g., 2.5 eq) to the flask.

  • Add an excess of formic acid (e.g., 2.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates completion. The reaction progress can be monitored by the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature and make it basic by the slow addition of a saturated sodium hydroxide or potassium hydroxide solution.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

  • To a round-bottom flask, dissolve benzophenone (1.0 eq) and methylamine (as a solution in a suitable solvent, e.g., THF or as a salt, 1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a dehydrating agent, such as anhydrous magnesium sulfate or 4Å molecular sieves, to the mixture to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • In a separate flask, prepare a solution or suspension of a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), in the same solvent.

  • Slowly add the reducing agent to the reaction mixture containing the in-situ formed imine. Stir the reaction at room temperature overnight, or until TLC/LC-MS analysis indicates completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Eschweiler_Clarke_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_products Products Amine 1,1-Diphenylmethanamine ImineFormation Imine Formation Amine->ImineFormation Formaldehyde Formaldehyde Formaldehyde->ImineFormation FormicAcid Formic Acid Reduction Reduction by Formic Acid FormicAcid->Reduction ImineFormation->Reduction Iminium Ion Intermediate Methylation N-Methylation Reduction->Methylation CO2 CO₂ Reduction->CO2 TertiaryAmine This compound Methylation->TertiaryAmine

Caption: Workflow for the Eschweiler-Clarke synthesis of this compound.

Reductive_Amination_Pathway Benzophenone Benzophenone Imine Imine Intermediate Benzophenone->Imine + Methylamine Methylamine Methylamine->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product SideProduct Quaternary Salt (Minimized) Product->SideProduct Further Alkylation (Undesired)

Caption: Reductive amination pathway for this compound synthesis.

References

Technical Support Center: Scale-Up of N-methyl-1,1-diphenylmethanamine Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up production of N-methyl-1,1-diphenylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and purification of this compound at a larger scale.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

General Synthesis

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???+ question "My reaction yield is consistently low. What are the potential causes and how can I improve it?"

Eschweiler-Clarke Reaction Specifics

???+ question "I am observing significant byproduct formation in my Eschweiler-Clarke reaction. What are these byproducts and how can I minimize them?"

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Purification

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Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a representative example for the synthesis of this compound.

Materials:

  • Diphenylmethanamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a stirrer, add diphenylmethanamine (1.0 eq).

  • Add formic acid (2.5 eq) and formaldehyde (37% aqueous solution, 2.2 eq).

  • Heat the reaction mixture to 90-100°C and maintain it at this temperature for 12-18 hours. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add water and 1M HCl to the reaction mixture.

  • Extract the aqueous phase with dichloromethane to remove any non-basic organic impurities.

  • Basify the aqueous phase to pH 11 with a concentrated NaOH solution.

  • Extract the product into dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Materials Reagents Typical Yield Key Advantages Potential Challenges
Eschweiler-Clarke DiphenylmethanamineFormaldehyde, Formic Acid>90%[1]High yield, avoids quaternary salts, cost-effective.[1][2]Requires careful handling of formic acid and formaldehyde.
Reductive Amination Benzophenone, MethylamineH2/Catalyst (e.g., Ni), NaBH4, NaBH3CN60-85%Milder conditions possible, wide range of reducing agents.[3]Potential for over-alkylation, catalyst handling and cost.

Visualizations

troubleshooting_workflow cluster_reaction Reaction Parameter Checks cluster_workup Workup & Purification Checks cluster_analysis Product Analysis start Problem Encountered (e.g., Low Yield, Impurities) check_reaction Step 1: Verify Reaction Parameters start->check_reaction check_workup Step 2: Evaluate Workup & Purification check_reaction->check_workup If reaction parameters are correct reagents Reagent Stoichiometry & Purity check_reaction->reagents time_temp Reaction Time & Temperature check_reaction->time_temp monitoring In-Process Monitoring (TLC/GC) check_reaction->monitoring analyze_product Step 3: Analyze Final Product check_workup->analyze_product If workup seems optimal extraction pH Adjustment & Extraction Efficiency check_workup->extraction purification_method Distillation/Crystallization Parameters check_workup->purification_method solution Implement Solution & Re-run analyze_product->solution Based on impurity identification nmr_ms NMR/MS for Structure & Impurity ID analyze_product->nmr_ms

Caption: Troubleshooting workflow for scale-up issues.

eschweiler_clarke_mechanism amine Primary/Secondary Amine (Diphenylmethanamine) intermediate1 Iminium Ion Formation amine->intermediate1 formaldehyde Formaldehyde formaldehyde->intermediate1 formic_acid Formic Acid (Hydride Source) intermediate2 Reduction by Formate formic_acid->intermediate2 intermediate1->intermediate2 product Tertiary Amine (this compound) intermediate2->product co2 CO2 intermediate2->co2 Irreversible Step

Caption: Eschweiler-Clarke reaction mechanism.

References

removal of unreacted starting materials from N-methyl-1,1-diphenylmethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-methyl-1,1-diphenylmethanamine by removing unreacted starting materials.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the common unreacted starting materials I might encounter in the synthesis of this compound?

The most common synthetic routes to this compound are the reductive amination of benzophenone with methylamine or the N-methylation of 1,1-diphenylmethanamine. Therefore, the primary unreacted starting materials you may need to remove are:

  • Benzophenone: A neutral ketone.

  • Methylamine: A volatile and water-soluble primary amine.

  • 1,1-Diphenylmethanamine (Benzhydrylamine): A primary amine that is structurally similar to the product.

Q2: I have unreacted benzophenone in my crude product. How can I remove it?

Unreacted benzophenone can be efficiently removed using acid-base extraction or column chromatography.

  • Acid-Base Extraction: This is the preferred method for bulk removal. This compound, being a secondary amine, is basic and will be protonated by an acid, making it water-soluble. Benzophenone is neutral and will remain in the organic layer. See the detailed protocol below.

  • Column Chromatography: This method is suitable for removing trace amounts of benzophenone and for achieving high purity.

Troubleshooting Tip: If you observe a white solid in your organic layer after extraction, it is likely residual benzophenone. Additional acidic washes can help, or you can proceed to column chromatography for final purification.

Q3: How can I remove excess methylamine from my reaction mixture?

Methylamine is a gas at room temperature with a low boiling point and is highly soluble in water.[1][2][3]

  • Evaporation: If methylamine was used in its gaseous form or as a solution in a volatile organic solvent, it can often be removed by evaporation under reduced pressure (rotary evaporation).

  • Aqueous Wash: Washing the reaction mixture with water or brine will effectively remove any remaining methylamine due to its high water solubility.[1][4]

Q4: I used 1,1-diphenylmethanamine as a starting material and now need to separate it from my N-methylated product. What is the best approach?

Separating the primary amine (1,1-diphenylmethanamine) from the secondary amine product (this compound) can be challenging due to their similar structures.

  • Column Chromatography: This is the most effective method for this separation. The polarity difference between the primary and secondary amine is usually sufficient to allow for separation on a silica gel column.

  • Fractional Distillation under Vacuum: If both amines are liquids and have a sufficient difference in boiling points, vacuum distillation can be an option for large-scale purifications.

Troubleshooting Tip for Chromatography: If you experience tailing or poor separation of the amines on a silica gel column, you can add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent. This will deactivate the acidic sites on the silica and improve peak shape.

Data Presentation: Physicochemical Properties

For effective purification, it is crucial to understand the physical and chemical properties of the product and potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₁₄H₁₅N197.2838-42168 (at 20 Torr)Soluble in organic solvents.
BenzophenoneC₁₃H₁₀O182.2248.5305.4Insoluble in water; soluble in organic solvents.[5][6][7]
MethylamineCH₅N31.06-93.1-6.3Very soluble in water; soluble in alcohol and ether.[1][3]
1,1-DiphenylmethanamineC₁₃H₁₃N183.2532-34298Slightly miscible with water; soluble in organic solvents.

Experimental Protocols

Protocol 1: Removal of Unreacted Benzophenone using Acid-Base Extraction

This protocol describes the separation of the basic this compound from the neutral benzophenone.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • 1 M Hydrochloric Acid (HCl) solution.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Saturated Sodium Chloride (brine) solution.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Separatory funnel.

  • Beakers and Erlenmeyer flasks.

  • pH paper.

Procedure:

  • Dissolve the crude reaction mixture in an appropriate volume of the organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The top layer will typically be the organic layer, and the bottom will be the aqueous layer (confirm by adding a few drops of water).

  • Drain the lower aqueous layer, which now contains the protonated amine salt, into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure all the amine has been removed. Combine the aqueous extracts.

  • The organic layer now contains the unreacted benzophenone and can be set aside.

  • To recover the purified amine, cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH solution while stirring until the solution is basic (pH > 10, check with pH paper). Your product, this compound, should precipitate or form an oily layer.

  • Extract the aqueous layer with two portions of fresh organic solvent.

  • Combine the organic extracts and wash with brine to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating this compound from benzophenone and/or 1,1-diphenylmethanamine.

Materials:

  • Silica gel (230-400 mesh).

  • Crude product.

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point is a 95:5 mixture of hexanes:ethyl acetate.

  • Triethylamine (optional, for amine purification).

  • Chromatography column, flasks for fraction collection.

  • Thin-layer chromatography (TLC) plates and developing chamber.

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent mixtures. The ideal system will give a good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for less soluble compounds, you can dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture, collecting fractions. The less polar compounds (like benzophenone) will elute first.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent. This will help to elute the more polar compounds (the amines). This compound is generally less polar than 1,1-diphenylmethanamine and will elute earlier.

  • Fraction Analysis: Monitor the collected fractions by TLC to determine which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis CrudeProduct Crude this compound (with unreacted starting materials) AqueousWash Aqueous Wash (to remove methylamine) CrudeProduct->AqueousWash AcidBaseExtraction Acid-Base Extraction (to remove benzophenone) AqueousWash->AcidBaseExtraction ColumnChromatography Column Chromatography (for high purity) AcidBaseExtraction->ColumnChromatography PureProduct Pure this compound ColumnChromatography->PureProduct

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-methyl-1,1-diphenylmethanamine and Benzhydrylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of N-methyl-1,1-diphenylmethanamine and benzhydrylamine. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis and drug development, where these scaffolds are frequently employed. This document outlines the key structural and electronic factors influencing their reactivity, presents available quantitative data, and provides detailed experimental protocols for their comparative analysis.

Introduction: Structural and Electronic Profile

This compound and benzhydrylamine are structurally similar, both featuring the diphenylmethyl (benzhydryl) moiety. The key distinction lies in the substitution at the nitrogen atom: benzhydrylamine is a primary amine, while this compound is a secondary amine. This seemingly minor difference has significant implications for their reactivity, primarily due to steric and electronic effects.

This compound , also known as N-methylbenzhydrylamine, is a secondary amine with the chemical formula C₁₄H₁₅N.[1][2] Benzhydrylamine , or 1,1-diphenylmethanamine, is a primary amine with the formula C₁₃H₁₃N.[3][4][5]

The reactivity of these amines is governed by the interplay of two main factors:

  • Steric Hindrance: The two bulky phenyl groups on the alpha-carbon create significant steric congestion around the nitrogen atom in both molecules. However, the presence of an additional methyl group in this compound further increases this steric bulk compared to benzhydrylamine.[6][7][8] This increased steric hindrance in the secondary amine can impede the approach of electrophiles to the nitrogen's lone pair of electrons, potentially slowing down reaction rates.[7][8]

The overall reactivity of these amines is a balance between these opposing steric and electronic effects.

Quantitative Comparison of Physicochemical Properties

A quantitative understanding of the basicity and nucleophilicity of these amines is essential for predicting their behavior in chemical reactions.

PropertyThis compoundBenzhydrylamineReference
Molecular Formula C₁₄H₁₅NC₁₃H₁₃N[1][4]
Molecular Weight 197.27 g/mol 183.25 g/mol [1][4]
pKa (Predicted) Not Available8.41 ± 0.10[3]

Comparative Reactivity Analysis

Basicity vs. Nucleophilicity

It is crucial to distinguish between basicity (a thermodynamic property) and nucleophilicity (a kinetic property). While often correlated, a stronger base is not always a stronger nucleophile, especially when steric hindrance is a factor.[10][11]

A study by Mayr et al. on the nucleophilicity of primary and secondary amines provides a framework for comparison.[10] They established a quantitative scale of nucleophilicity (N) by measuring the rates of reaction of amines with benzhydrylium ions.[10] While specific data for this compound and benzhydrylamine are not provided in the study, the general trend observed is that secondary amines are often more nucleophilic than primary amines.[10][11] However, bulky substituents can significantly diminish nucleophilicity.[11]

N-Acylation

N-acylation is a fundamental reaction for amines, forming an amide bond. This reaction is highly sensitive to both the nucleophilicity of the amine and steric hindrance around the nitrogen atom.

  • This compound (Secondary Amine): Also undergoes acylation, but the reaction rate is expected to be slower than that of benzhydrylamine under identical conditions due to the increased steric hindrance from the methyl group in addition to the two phenyl groups.

Logical Flow of N-Acylation Reactivity:

G cluster_0 Factors Influencing Acylation cluster_1 Reactants cluster_2 Reactivity Outcome Steric_Hindrance Steric Hindrance N_Methyl_Benzhydrylamine This compound (Secondary Amine) Steric_Hindrance->N_Methyl_Benzhydrylamine Nucleophilicity Nucleophilicity Benzhydrylamine Benzhydrylamine (Primary Amine) Nucleophilicity->Benzhydrylamine Nucleophilicity->N_Methyl_Benzhydrylamine Faster_Acylation Faster Acylation Rate Benzhydrylamine->Faster_Acylation Less Hindered Slower_Acylation Slower Acylation Rate N_Methyl_Benzhydrylamine->Slower_Acylation More Hindered

Caption: Factors influencing the relative N-acylation rates.

Experimental Protocols

To empirically determine the relative reactivity of this compound and benzhydrylamine, the following experimental protocols can be employed.

Determination of Relative Nucleophilicity using a Competitive Reaction

This protocol is adapted from the principles described by Mayr and coworkers and provides a method to compare the nucleophilicity of the two amines without requiring specialized kinetic equipment.[10]

Workflow for Competitive Nucleophilicity Assay:

G Start Start Prepare_Solutions Prepare equimolar solutions of This compound and benzhydrylamine in a suitable solvent (e.g., acetonitrile). Start->Prepare_Solutions Prepare_Electrophile Prepare a solution of a limiting electrophile (e.g., benzoyl chloride) in the same solvent. Prepare_Solutions->Prepare_Electrophile Reaction Add the electrophile solution to the mixed amine solution at a controlled temperature. Prepare_Electrophile->Reaction Quench Quench the reaction after a specific time by adding water. Reaction->Quench Extraction Extract the products with an organic solvent (e.g., ethyl acetate). Quench->Extraction Analysis Analyze the product mixture using GC-MS or HPLC to determine the ratio of the two amide products. Extraction->Analysis Conclusion Determine relative reactivity based on product ratio. Analysis->Conclusion

Caption: Workflow for the competitive nucleophilicity experiment.

Detailed Protocol:

  • Materials:

    • This compound

    • Benzhydrylamine

    • Benzoyl chloride (or other suitable electrophile)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Standard laboratory glassware

  • Procedure: a. Prepare a stock solution containing this compound (1.0 mmol) and benzhydrylamine (1.0 mmol) in 20 mL of anhydrous acetonitrile. b. Prepare a separate solution of benzoyl chloride (0.5 mmol, the limiting reagent) in 5 mL of anhydrous acetonitrile. c. In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the mixed amine stock solution. d. Cool the amine solution to 0 °C in an ice bath. e. Slowly add the benzoyl chloride solution dropwise to the stirred amine solution over 5 minutes. f. Allow the reaction to stir at 0 °C for 1 hour. g. Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution. h. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). i. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Analyze the resulting crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative ratio of the N-acylated products: N-benzoyl-N-methyl-1,1-diphenylmethanamine and N-benzoyl-1,1-diphenylmethanamine.

  • Interpretation: The ratio of the products will be proportional to the relative rates of reaction of the two amines with the electrophile, thus providing a measure of their relative nucleophilicity under these conditions.

Comparative N-Acylation Kinetics by NMR Spectroscopy

This protocol allows for the direct measurement of reaction rates for the N-acylation of each amine individually.

Experimental Setup for NMR Kinetic Analysis:

G NMR_Tube NMR Tube Amine (0.1 mmol) Acetic Anhydride (0.1 mmol) Deuterated Solvent (e.g., CDCl₃) Internal Standard (e.g., TMS) NMR_Spectrometer NMR Spectrometer NMR_Tube:f0->NMR_Spectrometer NMR_Tube:f1->NMR_Spectrometer NMR_Tube:f2->NMR_Spectrometer NMR_Tube:f3->NMR_Spectrometer Data_Acquisition Acquire ¹H NMR spectra at regular time intervals. NMR_Spectrometer->Data_Acquisition Data_Analysis Integrate reactant and product peaks. Plot concentration vs. time. Determine rate constant (k). Data_Acquisition->Data_Analysis

References

A Comparative Guide to Tertiary Amine Catalysts: N-methyl-1,1-diphenylmethanamine vs. N,N-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis and polymer chemistry, tertiary amines are indispensable as catalysts, accelerating a wide array of reactions. Their efficacy is intrinsically linked to their structural and electronic properties. This guide provides a comparative analysis of two tertiary amine catalysts: N-methyl-1,1-diphenylmethanamine and the widely-used N,N-dimethylbenzylamine. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven comparison to inform catalyst selection.

Introduction to the Catalysts

N,N-dimethylbenzylamine (BDMA) is a well-established and commercially available tertiary amine catalyst.[1][2] Its structure features a benzyl group and two methyl groups attached to a nitrogen atom. This configuration imparts moderate steric hindrance and high basicity, rendering it an effective catalyst in various applications, most notably in the production of polyurethane foams and the curing of epoxy resins.[1][2][3]

This compound , on the other hand, is a tertiary amine characterized by the presence of two bulky phenyl groups and a methyl group attached to the nitrogen atom via a methylene bridge.[4] This structure suggests significantly greater steric hindrance around the nitrogen's lone pair of electrons compared to BDMA. While its potential as a research compound and a building block for novel molecular architectures is recognized, there is a notable lack of published experimental data regarding its specific catalytic applications.

Physicochemical Properties

A catalyst's performance is profoundly influenced by its physical and chemical properties. The table below summarizes the key properties of this compound and N,N-dimethylbenzylamine. A crucial parameter for a base catalyst is its pKb value, which quantifies its basicity. A lower pKb value indicates a stronger base.

PropertyThis compoundN,N-dimethylbenzylamine (BDMA)
Molecular Formula C₁₄H₁₅NC₉H₁₃N
Molecular Weight 197.27 g/mol [4]135.21 g/mol [2]
Appearance Not specified in available literatureColorless to light yellow liquid[1][2]
Boiling Point Not specified in available literature183-184 °C[5]
Density Not specified in available literature0.9 g/mL at 25 °C[5]
pKb Not found in literature4.98 (pKa of conjugate acid is 9.02)[5][6]
Structure
alt text
alt text

Catalytic Applications: A Tale of Two Amines

N,N-dimethylbenzylamine (BDMA): A Workhorse in Polymer Chemistry

N,N-dimethylbenzylamine is a versatile and widely employed catalyst, primarily in the polymer industry.[1][2] Its catalytic activity is well-documented in the following areas:

  • Polyurethane Foam Production: BDMA is a standard catalyst in the formation of both flexible and rigid polyurethane foams.[1][7] It effectively catalyzes the gelling reaction (isocyanate-polyol) and, to a lesser extent, the blowing reaction (isocyanate-water).[3][8] This balanced activity ensures a controlled foam rise and cure, leading to a uniform cell structure and desirable mechanical properties.[9]

  • Epoxy Resin Curing: BDMA serves as an efficient accelerator for the curing of epoxy resins, particularly with anhydride and amine-based curing agents.[10][11][12] It facilitates the ring-opening polymerization of the epoxy groups, leading to a cross-linked thermoset polymer with high strength and durability.[10][13]

  • Other Organic Syntheses: Beyond polymerization, BDMA finds application as a base and nucleophile in various organic transformations.[1] It can be used as a dehydrohalogenation catalyst and in the synthesis of quaternary ammonium salts, which can function as phase transfer catalysts.[1][2]

This compound: An Unexplored Catalyst

Despite its intriguing structure with significant steric bulk, there is a conspicuous absence of experimental data detailing the catalytic applications of this compound in the scientific literature. While its synthesis and basic chemical properties are known, its performance as a catalyst in specific reactions has not been reported. The steric hindrance imparted by the two phenyl groups would be expected to play a significant role in its catalytic activity, potentially leading to different selectivity compared to less hindered amines like BDMA. However, without experimental validation, any discussion of its catalytic potential remains speculative.

Mechanistic Insights into BDMA Catalysis

The catalytic efficacy of BDMA stems from the nucleophilicity of its tertiary amine nitrogen. The lone pair of electrons on the nitrogen atom initiates the catalytic cycle.

Polyurethane Formation

In polyurethane synthesis, BDMA activates the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their attack on the electrophilic isocyanate group. The proposed mechanism involves the formation of a complex between the amine and the polyol.

G BDMA N,N-Dimethylbenzylamine (BDMA) Complex BDMA-Polyol Complex BDMA->Complex + Polyol Polyol Polyol (R-OH) Polyol->Complex Urethane Urethane Complex->Urethane + Isocyanate Isocyanate Isocyanate (R'-NCO) Isocyanate->Urethane BDMA_regen BDMA (regenerated) Urethane->BDMA_regen - Urethane BDMA_regen->BDMA Catalyst Regeneration

Caption: Catalytic cycle of BDMA in polyurethane formation.

Epoxy Resin Curing

In the case of epoxy resin curing with anhydrides, BDMA acts as a base to initiate the polymerization. It reacts with the anhydride to form a carboxylate anion, which then attacks an epoxy ring, initiating the anionic polymerization process.

G BDMA N,N-Dimethylbenzylamine (BDMA) Carboxylate Carboxylate Anion BDMA->Carboxylate + Anhydride Anhydride Anhydride Anhydride->Carboxylate Alkoxide1 Alkoxide Intermediate Carboxylate->Alkoxide1 + Epoxy Resin Epoxy1 Epoxy Resin Epoxy1->Alkoxide1 Polymer Cross-linked Polymer Alkoxide1->Polymer + Epoxy Resin (n) Epoxy2 Epoxy Resin Epoxy2->Polymer BDMA_regen BDMA (regenerated) Polymer->BDMA_regen Catalyst Regeneration

Caption: Catalytic cycle of BDMA in epoxy resin curing.

Experimental Protocols

Due to the lack of experimental data for this compound, a direct comparative experimental protocol cannot be provided. However, a representative protocol for the evaluation of N,N-dimethylbenzylamine as a catalyst in polyurethane foam formation is outlined below.

Protocol: Evaluation of N,N-dimethylbenzylamine as a Catalyst in Flexible Polyurethane Foam Formation

1. Materials:

  • Polyether polyol (e.g., trifunctional, hydroxyl number 30-35 mg KOH/g)

  • Toluene diisocyanate (TDI) 80/20

  • Deionized water

  • Silicone surfactant

  • N,N-dimethylbenzylamine (BDMA)

  • Stannous octoate (co-catalyst)

2. Procedure:

  • In a suitable container, thoroughly mix the polyether polyol, deionized water, silicone surfactant, and N,N-dimethylbenzylamine.

  • Add the stannous octoate to the mixture and stir vigorously for 15 seconds.

  • Add the toluene diisocyanate to the mixture and stir at high speed for 5-7 seconds.

  • Immediately pour the reacting mixture into a mold and record the cream time, rise time, and tack-free time.

  • Allow the foam to cure at room temperature for 24 hours before demolding and characterizing its physical properties (density, compression set, etc.).

Summary and Future Outlook

This guide highlights the established role of N,N-dimethylbenzylamine as a versatile and effective catalyst in polymer chemistry, with well-understood mechanisms in polyurethane and epoxy systems. In stark contrast, this compound remains a largely unexplored entity in the context of catalysis.

The significant steric hindrance of this compound suggests that its catalytic behavior, if any, would likely differ from that of BDMA. It might exhibit lower reactivity due to the inaccessibility of the nitrogen's lone pair, or it could offer unique selectivity in certain reactions where steric factors are critical.

To provide a comprehensive comparison, further research is imperative. Experimental studies are needed to:

  • Determine the pKb value of this compound to quantify its basicity.

  • Evaluate its catalytic activity in benchmark reactions, such as polyurethane formation and epoxy curing, under various conditions.

  • Investigate its potential in other organic transformations where sterically hindered bases are advantageous.

Until such data becomes available, N,N-dimethylbenzylamine remains the catalyst of choice for applications requiring a reliable and well-characterized tertiary amine. The potential of this compound as a catalyst with unique properties presents an exciting avenue for future research in the field of organic and polymer synthesis.

References

A Spectroscopic Comparison of N-methyl-1,1-diphenylmethanamine and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-methyl-1,1-diphenylmethanamine and its para-substituted derivatives provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative overview of their spectroscopic properties, supported by experimental data and detailed methodologies, to facilitate compound identification, characterization, and the study of substituent effects.

This guide presents a spectroscopic comparison of this compound with its derivatives, including N-methyl-1-phenyl-1-(p-tolyl)methanamine, N-methyl-1-(4-chlorophenyl)-1-phenylmethanamine, and N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine. The inclusion of electron-donating (methyl, methoxy) and electron-withdrawing (chloro) groups on one of the phenyl rings allows for a systematic evaluation of their influence on the spectral characteristics of the parent molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its selected derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundAr-H (ppm)CH-N (ppm)N-CH₃ (ppm)Other (ppm)
This compound7.41 – 7.34 (m, 8H), 7.14 (t, J = 7.4 Hz, 2H)[1]5.85 (s, 1H)[1]2.30 (s, 1H)[1]-
N-methyl-1-phenyl-1-(p-tolyl)methanamine7.15-7.06 (d, J = 36.7 Hz, 6H), 6.96-6.94 (d, J = 8.2 Hz, 2H)[2]4.62 (s, 2H)[2]2.30 (s, 3H)[2]2.22 (s, 3H, Ar-CH₃)[2]
N-methyl-1-(4-chlorophenyl)-1-phenylmethanamine7.26-7.20 (m, 2H)Not explicitly foundNot explicitly found-
N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine7.35-7.31 (dd, J = 8.6, 5.4Hz, 2H), 6.98-6.94 (t, J = 8.7Hz, 2H), 6.87-6.85 (d, J = 9.0Hz, 2H), 6.78-6.76 (d, J = 9.0Hz, 2H)[2]4.27 (s, 2H)[2]Not explicitly found3.74 (s, 3H, OCH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

CompoundAr-C (ppm)CH-N (ppm)N-CH₃ (ppm)Other (ppm)
This compound157.0, 156.7, 138.6, 129.7, 128.0, 123.3, 119.0, 118.7[1]75.3[1]Not explicitly found-
N-methyl-1-phenyl-1-(p-tolyl)methanamine145.7, 136.4, 136.3, 129.4, 129.0, 127.2, 126.3, 112.7[2]48.0[2]20.8[2]20.1 (Ar-CH₃)[2]
N-methyl-1-(4-chlorophenyl)-1-phenylmethanamineNot explicitly foundNot explicitly foundNot explicitly found-
N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine163.3, 160.8, 155.0, 135.1, 130.7, 130.3, 130.2, 118.3, 115.2, 114.9, 114.4[2]50.9[2]Not explicitly found55.2 (OCH₃)[2]

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H AromaticC-H AliphaticC-N Stretch
This compound~3300-3500 (weak, secondary amine)~3000-3100~2800-3000~1250–1020
N-methyl-1-phenyl-1-(p-tolyl)methanamineNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
N-methyl-1-(4-chlorophenyl)-1-phenylmethanamineNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found
N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamineNot explicitly foundNot explicitly foundNot explicitly foundNot explicitly found

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound197182 (M-CH₃), 167 (benzhydryl cation), 77 (phenyl cation)
N-methyl-1-phenyl-1-(p-tolyl)methanamine211196 (M-CH₃), 181 (phenyl-tolyl-methyl cation), 91 (tropylium ion), 77 (phenyl cation)
N-methyl-1-(4-chlorophenyl)-1-phenylmethanamine231/233216/218 (M-CH₃), 201/203 (chlorobenzhydryl cation), 167 (benzhydryl cation), 111/113 (chlorophenyl cation), 77 (phenyl cation)
N-methyl-1-(4-methoxyphenyl)-1-phenylmethanamine227212 (M-CH₃), 197 (methoxybenzhydryl cation), 107 (methoxyphenyl cation), 77 (phenyl cation)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1][2] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For quantitative NMR (qNMR) analysis, a precise amount of an internal standard would be added to a known amount of the sample. Key acquisition parameters for qNMR include a calibrated 90° pulse, a relaxation delay of at least 5 times the longest T₁ of the signals of interest, and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy

FTIR spectra were obtained using an FTIR spectrometer. Liquid samples can be analyzed as a thin film between KBr plates. Solid samples can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[3] Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing them in direct contact with the ATR crystal.[3] Spectra are typically recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectra were acquired using an electron ionization (EI) mass spectrometer. The fragmentation patterns observed are characteristic of the molecular structure. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation of these benzhydrylamine derivatives is expected to involve the cleavage of the C-N bond and the bonds adjacent to the phenyl rings, leading to the formation of characteristic fragment ions.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of this compound and its derivatives is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure Structure Elucidation data_analysis->structure

Caption: General workflow for the synthesis and spectroscopic characterization of amine derivatives.

Signaling Pathways and Logical Relationships

The effect of para-substituents on the chemical shifts of the methine proton (CH-N) in ¹H NMR and the corresponding carbon in ¹³C NMR can be rationalized by considering their electron-donating or electron-withdrawing nature. This relationship is illustrated below.

substituent_effects substituent Para-Substituent (X) edg Electron-Donating Group (e.g., -OCH₃, -CH₃) substituent->edg Increases electron density on phenyl ring ewg Electron-Withdrawing Group (e.g., -Cl) substituent->ewg Decreases electron density on phenyl ring shielding Increased Shielding of Methine Nucleus edg->shielding Inductive & Resonance Effects deshielding Decreased Shielding of Methine Nucleus ewg->deshielding Inductive & Resonance Effects upfield Upfield Shift (Lower ppm) in NMR shielding->upfield downfield Downfield Shift (Higher ppm) in NMR deshielding->downfield

Caption: Influence of para-substituents on the NMR chemical shifts of the methine group.

References

Comparative Analysis of N-methyl-1,1-diphenylmethanamine Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biological activity of various analogs related to N-methyl-1,1-diphenylmethanamine. The focus is on compounds targeting monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to aid in the understanding of structure-activity relationships and to inform future drug development efforts.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of different classes of this compound analogs. These compounds, while not all direct derivatives, share key structural features relevant to monoamine transporter inhibition.

Table 1: Serotonin Transporter (SERT) Inhibition by Diarylpyrrole-N-methylmethanamine Analogs

Compound IDStructure (Substitution on Phenyl Rings)Serotonin Uptake Inhibition (Absorbance)
Sertraline (Standard) -0.22
SA-5 4-chloro (on both phenyl rings)0.22
BM212 4-chloro (on both phenyl rings, different amine)0.671
Data sourced from an in vitro 5-HT reuptake inhibition assay using a platelet model. Lower absorbance indicates greater inhibition of serotonin uptake.[1]

Table 2: Monoamine Transporter Inhibition by Cyclohexylarylamine Analogs

Compound IDSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
1 1698521
42 3429590
IC₅₀ values represent the concentration of the compound required to inhibit 50% of transporter activity.[2]

Table 3: Dopamine Transporter (DAT) Inhibition by N-methyl Amine-Substituted Fluoxetine Analogs

Compound[³H]DA Uptake IC₅₀ (mM)[¹²⁵I]RTI-55 Binding IC₅₀ (mM)
Fluoxetine 0.21 ± 0.0320.23 ± 0.012
FD-2 0.077 ± 0.0032-
FD-4 0.26 ± 0.13-
These analogs were investigated for their potential as cocaine substitutes by targeting the dopamine transporter.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro 5-HT Reuptake Inhibition Assay (Platelet Model)

This assay evaluates the potential of compounds to inhibit the serotonin transporter (SERT) in platelets, which serve as a peripheral model for neuronal 5-HT reuptake.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers and centrifuged at a low speed to separate the PRP.

  • Compound Incubation: The test compounds (analogs) and a standard inhibitor (e.g., sertraline) are added to the PRP at a specific concentration and incubated.

  • Serotonin (5-HT) Addition: Following incubation with the test compounds, serotonin is added to the PRP to initiate the uptake process by platelets.

  • Uptake Termination and Lysis: The uptake of serotonin is stopped by centrifugation. The platelet pellets are then washed and lysed to release the intracellular contents.

  • Quantification: The amount of serotonin taken up by the platelets is quantified, often using a colorimetric method where the absorbance is measured. A lower absorbance value in the presence of a test compound indicates a higher degree of SERT inhibition.[1]

Monoamine Transporter Binding and Uptake Assays

These assays are crucial for determining the affinity and functional potency of compounds at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK)-293 cells are stably transfected to express the recombinant human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[3][4]

  • Radioligand Binding Assay:

    • Membrane Preparation: Membranes from the transfected cells expressing the target transporter are prepared.

    • Incubation: These membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for DAT) and various concentrations of the test compounds.

    • Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a gamma counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.[3][4]

  • Synaptosomal [³H]Neurotransmitter Uptake Assay:

    • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) of rodents.

    • Incubation: Synaptosomes are incubated with the test compounds at various concentrations.

    • Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.

    • Termination and Measurement: Uptake is terminated by rapid filtration, and the radioactivity trapped inside the synaptosomes is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.[2][3][4]

Mandatory Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Monoamine Synthesis (e.g., Dopamine, Serotonin) Vesicle Vesicular Storage Presynaptic_Neuron->Vesicle Packaging Neurotransmitter Monoamine Neurotransmitter Vesicle->Neurotransmitter Release Postsynaptic_Receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_Receptor Binding & Signal Transduction Reuptake_Transporter Monoamine Transporter (DAT, SERT, NET) Neurotransmitter->Reuptake_Transporter Reuptake Reuptake_Transporter->Presynaptic_Neuron Recycling Analog This compound Analog Analog->Reuptake_Transporter Inhibition

Caption: Inhibition of monoamine reuptake at the synapse by this compound analogs.

General Experimental Workflow for Assessing Biological Activity

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assays (Ki) Purification->Binding_Assay Test Compounds Uptake_Assay Functional Uptake Assays (IC50) Purification->Uptake_Assay Test Compounds SAR_Analysis Structure-Activity Relationship (SAR) Binding_Assay->SAR_Analysis Behavioral_Models Animal Behavioral Models Uptake_Assay->Behavioral_Models Lead Compounds Uptake_Assay->SAR_Analysis Behavioral_Models->SAR_Analysis

Caption: A generalized workflow for the synthesis and pharmacological evaluation of novel compounds.

References

A Comparative Guide to the Synthesis of N-methyl-1,1-diphenylmethanamine: An Analysis of Reaction Kinetics and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Synthetic Methods

The following table summarizes the key parameters for the synthesis of N-methyl-1,1-diphenylmethanamine and its analogues. Due to the limited availability of direct kinetic data for the target molecule, data from analogous reactions are presented to provide a comparative framework.

MethodSubstratesReagents & ConditionsRate Constant (k)YieldNotes
Direct N-Alkylation (Analogous Reaction) Diphenylamine, Methyl IodideNN-Dimethylformamide, 40°C1.1 x 10⁻⁵ L mol⁻¹ s⁻¹[1][2]~85%[2]Second-order rate constant for a closely related substrate.
Reductive Amination Benzophenone, MethylamineNaBH₃CN, Methanol, pH ~6-7Not availableHigh (qualitative)[3][4][5]A common and high-yielding method for amine synthesis.
Eschweiler-Clarke Reaction DiphenylmethanamineFormaldehyde, Formic AcidNot availableHigh (qualitative)[6][7][8][9][10]A classic method for amine methylation that avoids over-methylation.
One-Pot Solvent-Free Synthesis (for N-methyl imines) Aromatic aldehydes, Methylamine hydrochlorideBase (e.g., NaHCO₃), Grinding, Room TemperatureNot availableGood to excellent (72-84% for gram scale)[11]An efficient and environmentally friendly approach for a key intermediate.

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below. These protocols are based on established procedures for similar transformations and can be adapted for the synthesis of this compound.

Direct N-Alkylation of Diphenylamine with Methyl Iodide (Analogous Protocol)

This protocol is adapted from the kinetic study of the N-alkylation of diphenylamine.

Materials:

  • Diphenylamine

  • Methyl Iodide

  • NN-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Thermostated bath

Procedure:

  • In a round-bottom flask, dissolve a known concentration of diphenylamine in NN-dimethylformamide.

  • Separately, prepare a solution of methyl iodide in NN-dimethylformamide.

  • Place both solutions in a thermostated bath at 40°C to reach thermal equilibrium.

  • Initiate the reaction by adding the methyl iodide solution to the diphenylamine solution with stirring.

  • Monitor the progress of the reaction over time by taking aliquots and analyzing them using a suitable technique (e.g., titration of the liberated hydriodic acid or chromatographic analysis) to determine the concentration of the product or the consumption of reactants.[2]

  • The second-order rate constant can be calculated from the kinetic data.[2]

Reductive Amination of Benzophenone with Methylamine

This is a general procedure for the reductive amination of a ketone.

Materials:

  • Benzophenone

  • Methylamine (solution in a suitable solvent, e.g., methanol or THF)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Acetic acid (to adjust pH)

  • Standard laboratory glassware

Procedure:

  • Dissolve benzophenone in methanol in a round-bottom flask.

  • Add a solution of methylamine to the flask.

  • Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (or sodium triacetoxyborohydride) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding a dilute aqueous acid solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.[3][4][5]

Eschweiler-Clarke Methylation of Diphenylmethanamine

This protocol describes the methylation of a secondary amine using formaldehyde and formic acid.

Materials:

  • Diphenylmethanamine

  • Formaldehyde (aqueous solution, ~37%)

  • Formic acid (~90%)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add diphenylmethanamine.

  • Add an excess of aqueous formaldehyde solution to the amine.

  • Slowly and carefully add an excess of formic acid to the mixture. The reaction is typically exothermic.

  • Heat the reaction mixture to reflux for several hours. The evolution of carbon dioxide will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, make the reaction mixture basic by the careful addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting this compound by distillation or chromatography.[6][7][8][9][10]

Mandatory Visualization

The following diagrams illustrate the generalized reaction pathways for the synthesis of this compound.

Direct_N_Alkylation Diphenylmethanamine Diphenylmethanamine Product This compound Diphenylmethanamine->Product CH3I Methyl_Iodide Methyl Iodide Methyl_Iodide->Product HI HI

Caption: Direct N-Alkylation Pathway.

Reductive_Amination Benzophenone Benzophenone Imine Imine Intermediate Benzophenone->Imine Methylamine Methylamine Methylamine->Imine Product This compound Imine->Product Reducing_Agent [H] Reducing_Agent->Product

Caption: Reductive Amination Pathway.

Eschweiler_Clarke Diphenylmethanamine Diphenylmethanamine Iminium_Ion Iminium Ion Intermediate Diphenylmethanamine->Iminium_Ion Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product This compound Iminium_Ion->Product CO2 CO2 Formic_Acid Formic Acid Formic_Acid->Product Hydride Transfer

Caption: Eschweiler-Clarke Reaction Pathway.

References

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